(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
Description
This compound is a chiral, Fmoc-protected amino acid derivative with a butanoic acid backbone and a 2-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₆H₂₂F₃NO₄ (molecular weight: ~469.46 g/mol) . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLUOQJPWBMSQ-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.45 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis, allowing selective reactions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with receptors that mediate inflammatory responses and cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Inhibition of Mycobacterium tuberculosis : A related fluorenyl derivative was found to inhibit key enzymes in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis .
- Neuroprotective Effects : Some structural analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating that modifications to the fluorenyl structure can enhance these properties.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C26H22F3NO4 | Fmoc protection | Anti-inflammatory, Anticancer |
| 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(p-tolyl)butanoic acid | C26H25NO | Similar structure | Antimicrobial |
| 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(chlorophenyl)butanoic acid | C25H21Cl2NO4 | Chlorine substitution | Anticancer |
Comparison with Similar Compounds
Positional Isomerism: 2- vs. 4-Trifluoromethylphenyl Substitution
- Target Compound: 2-(Trifluoromethyl)phenyl substitution at the β-position of the butanoic acid chain.
- Analog: (R)-3-((Fmoc)amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS: 269726-78-5) . Molecular Formula: C₂₆H₂₂F₃NO₄ (identical to target). Key Difference: The trifluoromethyl group is para-substituted on the phenyl ring.
Stereochemical Variants: (R) vs. (S) Enantiomers
- Analog: (S)-3-((Fmoc)amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS: 270065-81-1) . Molecular Formula: C₂₆H₂₂F₃NO₄ (same as target). Key Difference: (S)-configuration at the β-carbon. Impact: Enantiomers may exhibit divergent biological activities, particularly in chiral environments like enzyme-binding pockets.
Substituent Effects: Trifluoromethyl vs. Other Groups
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) increase stability against nucleophilic attack but reduce solubility in polar solvents.
- Halogen Substituents (e.g., chloro) enhance binding to aromatic receptors via halogen bonding .
- tert-Butyl Groups improve metabolic stability but may hinder peptide chain flexibility .
Backbone Modifications
- Analog: (S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7) . Molecular Formula: C₂₁H₂₁NO₆. Key Difference: Shorter propanoic acid backbone with a methylamino and methoxy-oxo group. Impact: Reduced steric bulk and altered hydrogen-bonding capacity, suitable for modified peptide linkages.
Q & A
Q. Table 1: Activity of Structural Analogs
| Substituent | Enzyme Inhibition (IC₅₀, nM) | Metabolic Half-life (h) |
|---|---|---|
| 2-CF₃-phenyl | 12.3 ± 1.2 | 4.7 ± 0.3 |
| 3,5-Difluorophenyl | 45.6 ± 3.8 | 2.1 ± 0.2 |
| 4-Methoxyphenyl | >100 | 1.5 ± 0.1 |
Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>150°C typical for Fmoc derivatives) .
- Long-Term Storage : Store at –20°C in anhydrous DMSO; monitor purity monthly via HPLC .
Basic Question: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes (e.g., TFA during Fmoc deprotection) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Substituent Variation : Replace the 2-CF₃ group with bioisosteres (e.g., 2-CN or 2-SO₂CH₃) to modulate electron density and binding affinity .
- Backbone Modification : Introduce constrained amino acids (e.g., proline analogs) to improve conformational stability .
- In Silico Screening : Prioritize analogs with lower predicted Gibbs free energy (ΔG) for target binding .
Advanced Question: How do researchers validate the compound’s role in peptide self-assembly or nanostructure formation?
Answer:
- Circular Dichroism (CD) : Monitor secondary structure (e.g., β-sheet formation) in aqueous buffers .
- Transmission Electron Microscopy (TEM) : Image fibril or nanoparticle morphology .
- Critical Aggregation Concentration (CAC) : Determine via fluorescence assays using Nile Red .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
